Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate
Description
Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate is a sulfur-containing ester derivative featuring a benzothiazole core linked via a thioether bridge to a propanoate backbone. The compound integrates a unique 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl moiety, which introduces hydrogen-bonding capabilities (via the amide group) and electronic effects (via the electron-deficient benzothiazole ring).
Properties
IUPAC Name |
ethyl 3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-2-19-13(18)7-8-20-9-12(17)16-14-15-10-5-3-4-6-11(10)21-14/h3-6H,2,7-9H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZRFOCVXZWQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSCC(=O)NC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate typically involves multiple steps. One common method starts with the reaction of 2-aminobenzothiazole with ethyl 3-bromopropanoate under basic conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzothiazole moiety is known to interact with various proteins, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
2.1. Substituent Variations on the Benzothiazole Ring
The benzothiazole ring is a common scaffold in medicinal chemistry. Key analogs include:
- Synthesized as a colorless oil via Michael addition, it serves as a baseline for comparing electronic and steric effects .
- tert-Butyl 3-((6-methoxybenzo[d]thiazol-2-yl)thio)propanoate (5ag): The 6-methoxy group introduces electron-donating effects, altering solubility and reactivity .
Key Insight: The target compound’s amino-oxoethyl side chain distinguishes it from simpler benzothiazolylthio derivatives, likely enhancing intermolecular interactions in biological systems.
2.2. Heterocyclic Hybridization and Bioactivity
- 3-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide (6): Shares the benzothiazole-amino-oxoethyl motif but incorporates a quaternized imidazole ring. This ionic structure may enhance solubility and anti-tumor activity, as suggested by in vitro assays .
- Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (26): Features a methylenedioxyphenyl group instead of benzothiazole, emphasizing divergent electronic profiles. Its synthesis via GP1 (69% yield) highlights methodological differences compared to the target compound’s route .
2.3. Thiazole and Isoxazole Derivatives
- Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate: A thiazole derivative with a methylthio group and oxo-propanoate chain. The absence of a benzothiazole core limits aromatic stacking interactions but may improve metabolic stability .
- Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate: Incorporates an isoxazole ring and halogenated phenyl group, suggesting applications in agrochemicals or kinase inhibition .
Biological Activity
Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate is a complex organic compound that exhibits a range of biological activities due to its unique structural features. The compound includes a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 282.33 g/mol. The structure features several functional groups that contribute to its reactivity and biological activity:
- Benzo[d]thiazole moiety : Associated with various biological activities.
- Thioether linkage : Enhances interactions with biological targets.
- Ethyl ester and propanoate group : Contributes to solubility and bioavailability.
The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. The benzothiazole ring is known to inhibit certain enzymes or receptors, leading to therapeutic effects. This compound may disrupt normal protein functions through hydrophobic interactions and hydrogen bonding, which can be crucial in its anticancer and antimicrobial activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating comparable efficacy to standard antibiotics such as norfloxacin. The presence of electron-donating groups on the benzothiazole moiety enhances its antimicrobial potential.
Anticancer Activity
The compound has been investigated for its anticancer properties against several cancer cell lines. Studies reveal that this compound demonstrates potent cytotoxic effects, with IC50 values lower than those of established chemotherapeutic agents like doxorubicin . The structure–activity relationship (SAR) studies suggest that modifications on the benzothiazole ring significantly influence its anticancer activity.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Anticancer | Jurkat cells | <10 | |
| Antioxidant | DPPH radical scavenging | 20 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated that the compound effectively inhibited bacterial growth, suggesting potential use as an alternative antimicrobial agent in clinical settings.
- Cytotoxicity Assessment : In a series of experiments involving cancer cell lines (e.g., A431 and U251), this compound exhibited strong cytotoxic effects, outperforming some conventional treatments. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Q & A
Basic: What synthetic strategies are optimal for preparing Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via two primary routes:
- One-Pot Michael Addition: Reacting a benzothiazole-2-thiol derivative with ethyl acrylate derivatives in the presence of NaH as a base in tetrahydrofuran (THF), followed by purification via column chromatography (EtOAc/petroleum ether, 1:7–1:10) .
- Stepwise Alkylation: Using ethyl chloroacetate to alkylate N-arylthiazole-2-amines under basic conditions (e.g., NaH in THF), as demonstrated for structurally similar ethyl 2-[aryl(thiazol-2-yl)amino]acetates .
Optimization Tips: Monitor reaction progress via thin-layer chromatography (TLC), adjust stoichiometry of the base (NaH) to avoid side reactions, and ensure anhydrous conditions to improve yields.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound and validating its purity?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Essential for confirming the integration of protons (e.g., ethyl ester groups at δ ~4.1–4.3 ppm) and carbons (e.g., carbonyl carbons at δ ~170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns, with discrepancies >5 ppm indicating impurities .
- Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H/N-H stretches at ~2500–3300 cm⁻¹) .
- Elemental Analysis: Confirms purity (>95% C, H, N, S content) .
Basic: What are the key functional groups in this compound, and how do they influence its reactivity in downstream modifications?
Methodological Answer:
- Benzothiazole Moiety: Enhances π-π stacking in biological targets and participates in hydrogen bonding via the NH group .
- Thioether Linkage (-S-): Susceptible to oxidation (e.g., forming sulfoxides) under acidic or oxidative conditions, requiring inert atmospheres during synthesis .
- Ethyl Ester Group: Hydrolyzes to carboxylic acids under basic conditions, enabling prodrug strategies .
Reactivity Insights: The thiazole ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (e.g., halogenation at position 5 or 6) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of benzothiazole substituents on bioactivity?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing (e.g., -Cl, -NO₂) or electron-donating (-OCH₃) groups at the benzothiazole’s 5- or 6-positions via halogenation or nitration .
- Bioactivity Assays: Test derivatives against enzyme targets (e.g., α-glucosidase, β-glucosidase) to correlate substituent effects with inhibition potency .
- Data Analysis: Use multivariate regression to quantify substituent parameters (Hammett σ, π-hydrophobicity) against IC₅₀ values .
Advanced: How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with known benzothiazole affinity (e.g., kinases, proteases) using databases like PDB or ChEMBL.
- Docking Protocols:
- Prepare the ligand (protonation states, tautomers) using tools like OpenBabel.
- Simulate binding poses in AutoDock Vina, focusing on hydrogen bonds with the benzothiazole NH and hydrophobic interactions with the thioether .
- Validation: Compare predicted binding energies with experimental IC₅₀ values from enzymatic assays .
Advanced: How can researchers resolve contradictory bioactivity data observed across different assay platforms?
Methodological Answer:
- Purity Verification: Re-analyze compound purity via HPLC (≥98% purity threshold) and confirm crystallinity via X-ray diffraction .
- Assay Optimization: Standardize conditions (e.g., pH, temperature, solvent DMSO concentration ≤1%) to minimize false positives/negatives .
- Orthogonal Assays: Validate hits using fluorescence polarization (FP) or surface plasmon resonance (SPR) to confirm target engagement .
Advanced: What strategies are effective for studying the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key degradation pathways include ester hydrolysis and thioether oxidation .
- Isotope Labeling: Synthesize a deuterated ethyl ester variant to track metabolic products .
- Stability Testing: Perform accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation hotspots (e.g., ester cleavage) .
Advanced: How can the compound’s solubility and bioavailability be improved without compromising activity?
Methodological Answer:
- Prodrug Design: Replace the ethyl ester with a PEGylated ester to enhance aqueous solubility .
- Salt Formation: Synthesize sodium or hydrochloride salts of the carboxylic acid derivative (post-ester hydrolysis) .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve biodistribution .
Advanced: What mechanistic insights can be gained from kinetic studies of its enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics: Perform Michaelis-Menten analysis to determine inhibition mode (competitive/uncompetitive) and calculate Ki values .
- Preincubation Experiments: Assess time-dependent inhibition to identify covalent binding (e.g., via thioether adducts) .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
